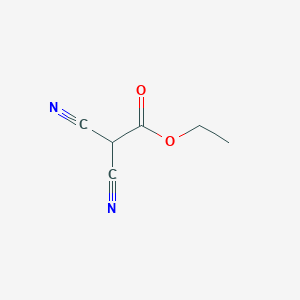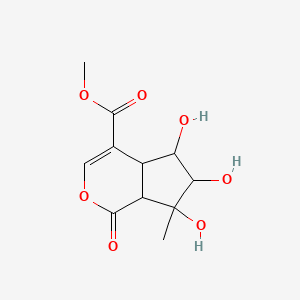
Posoquenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Posoquenin is a chemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22466 g/mol . It is known by its IUPAC name, methyl 5,6,7-trihydroxy-7-methyl-1-oxo-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-4-carboxylate . The compound features a complex structure that includes multiple hydroxyl groups, a five-membered ring, and a six-membered ring .
Métodos De Preparación
The synthetic routes for Posoquenin involve several steps, typically starting with the preparation of the cyclopenta[c]pyran core. This core is then functionalized with hydroxyl groups and a carboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Posoquenin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Aplicaciones Científicas De Investigación
Posoquenin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Posoquenin involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used .
Comparación Con Compuestos Similares
Posoquenin can be compared with other similar compounds, such as organophosphates and carbamates. These compounds share some structural similarities but differ in their specific functional groups and reactivity. This compound’s unique combination of hydroxyl groups and ring structures sets it apart from these other compounds, making it a valuable tool in various research applications .
Propiedades
| 75853-66-6 | |
Fórmula molecular |
C11H14O7 |
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
methyl 5,6,7-trihydroxy-7-methyl-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H14O7/c1-11(16)6-5(7(12)8(11)13)4(9(14)17-2)3-18-10(6)15/h3,5-8,12-13,16H,1-2H3 |
Clave InChI |
QWQJCCRASRUSDH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(C(C1O)O)C(=COC2=O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



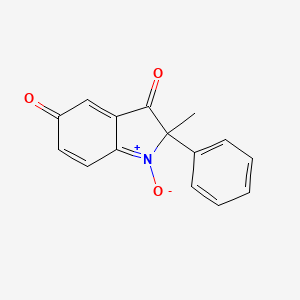
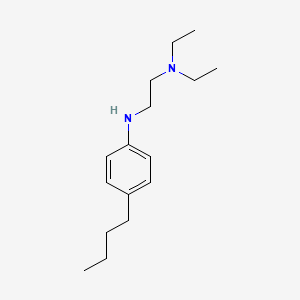
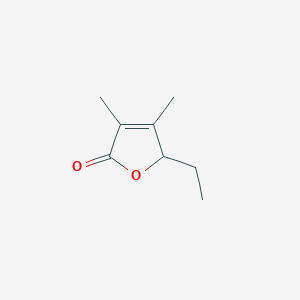

![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

